molecular formula C16H30O3 B3265956 4-Oxo-hexadecanoic acid CAS No. 4144-56-3

4-Oxo-hexadecanoic acid

Cat. No. B3265956
CAS RN: 4144-56-3
M. Wt: 270.41 g/mol
InChI Key: DRZROXXGLBIKCO-UHFFFAOYSA-N
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Description

4-Oxo-hexadecanoic acid is a derivative of hexadecanoic acid, also known as palmitic acid . Palmitic acid is a fatty acid with a 16-carbon chain and is the most common saturated fatty acid found in animals, plants, and microorganisms . The chemical formula of palmitic acid is CH3(CH2)14COOH . The 4-Oxo-hexadecanoic acid has a linear formula of C6H10O3, a CAS Number of 1117-74-4, and a molecular weight of 130.145 .


Synthesis Analysis

The synthesis of 4-Oxo-hexadecanoic acid derivatives has been reported in the literature. For instance, 10,16-dihydroxyhexadecanoic acid, a monomer of tomato cuticle, was used to efficiently synthesize 16-hydroxy-10-oxo-hexadecanoic acid .


Molecular Structure Analysis

The molecular structure of 4-Oxo-hexadecanoic acid consists of a six-carbon chain with a carbonyl group (C=O) at the fourth carbon . The molecular formula is C6H10O3 and the molecular weight is 130.144 g/mol .

Scientific Research Applications

Radiotracer Synthesis for Myocardium Metabolism Evaluation

4-Oxo-hexadecanoic acid derivatives have been synthesized and evaluated for their potential as radiotracers. Specifically, 16-cyclopentadienyl tricarbonyl 99mTc 16-oxo-hexadecanoic acid was created to study fatty acid metabolism in the myocardium. This compound showed high accumulation in the heart with rapid clearance, suggesting its utility in cardiac metabolic studies (Lee et al., 2008).

Plant Cuticle Composition

In the study of plant biology, 16-oxo-hexadecanoic acid has been identified as a major component of the cutin biopolymer in the embryonic shoot of germinating Vicia faba. This highlights its importance in plant cuticle structure and potentially in plant defense mechanisms (Kolattukudy, 1972).

Marine Algae Biochemistry

The enzymatic formation of (2R)-hydroxy-hexadecanoic acid and 2-oxo-hexadecanoic acid in marine algae like Ulva pertusa and Porphyra sp. from palmitic acid indicates the role of these compounds in marine biochemistry. This discovery opens up avenues for further research into marine metabolic pathways (Kajiwara et al., 1991).

Soil Microbial Activity

4-Oxo-hexadecanoic acid is also relevant in the study of soil microbiology. Research has shown different metabolic activities of soil microbiota in utilizing compounds like n-hexadecane and n-hexadecanoic acid. This highlights the role of such fatty acids in soil biodegradation processes and microbial ecology (Zyakun et al., 2011).

Enzyme Activity in Bacteria

The microbial degradation of steroid ring A involves compounds like 2-oxo-hexadecanoic acid. This study provides insights into the enzymatic pathways utilized by bacteria in steroid degradation, indicating the potential of 4-oxo-hexadecanoic acid derivatives in understanding bacterial metabolism (Coulter & Talalay, 1968).

Safety and Hazards

The safety data sheet for palmitic acid suggests that in case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water . If inhaled, the person should be moved to fresh air . If swallowed, the person should drink water and seek medical attention .

Future Directions

Future research could focus on the potential therapeutic applications of 4-Oxo-hexadecanoic acid. For instance, the GC-MS analysis of the methanolic extract of Abelmoschas moschatus revealed the presence of various compounds like Caryophyllene, octodeconoic acids, hexadecanoic acid, ascorbic acid, and squalene . Hence, the Abelmoschas moschatus may have anticancer, anti-microbial activity, antioxidant, and anti-inflammatory activity due to the presence of secondary metabolites in the methanolic extract . These findings support the traditional use of Abelmoschas moschatus in various disorders .

properties

IUPAC Name

4-oxohexadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-15(17)13-14-16(18)19/h2-14H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZROXXGLBIKCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201314303
Record name 4-Oxohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-hexadecanoic acid

CAS RN

4144-56-3
Record name 4-Oxohexadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4144-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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